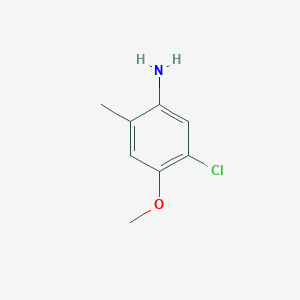

5-Chloro-4-methoxy-2-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEWGFONNOYUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489547 | |

| Record name | 5-Chloro-4-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-46-0 | |

| Record name | 5-Chloro-4-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-4-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxy-2-methylaniline, bearing the CAS Number 62492-46-0, is an aromatic amine of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a methoxy group, and a methyl group on the aniline scaffold, imparts a distinct combination of steric and electronic properties. This makes it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery where such features can be pivotal for modulating biological activity and pharmacokinetic profiles.

This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, analytical characterization, and its emerging role in pharmaceutical research. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 62492-46-0 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| Appearance | Off-white to light brown solid (predicted) | |

| Melting Point | Not reported, but expected to be a low-melting solid | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of a corresponding nitroaromatic precursor. A plausible and efficient synthetic route is outlined below, adapted from established methodologies for the synthesis of related anilines.[2]

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-2-methyl-5-nitroaniline (Intermediate)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxy-2-methylaniline (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

-

Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the flask, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-methoxy-2-methyl-5-nitroaniline.

Step 2: Synthesis of this compound

-

Diazotization: Dissolve the intermediate from Step 1 in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Extraction: Cool the mixture and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 6.8-7.2 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.60 (br s, 2H, NH₂), 2.15 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 150-155 (C-OCH₃), 140-145 (C-NH₂), 120-135 (Ar-C), 110-120 (Ar-C), 56.0 (OCH₃), 17.0 (CH₃).

-

IR (KBr, cm⁻¹): 3400-3500 (N-H stretch), 2900-3000 (C-H stretch), 1600-1620 (N-H bend), 1500-1550 (C=C stretch), 1200-1250 (C-O stretch), 700-800 (C-Cl stretch).

-

Mass Spectrometry (EI): m/z 171 (M⁺), 156 (M⁺ - CH₃), 136 (M⁺ - Cl).

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for assessing the purity of this compound and for monitoring reaction progress.[1]

Caption: A typical workflow for the synthesis and analysis of this compound.

Applications in Drug Discovery

The structural motifs present in this compound are frequently found in biologically active molecules. The chloro and methoxy groups can significantly influence a molecule's interaction with biological targets and its metabolic stability.

Role as a Kinase Inhibitor Scaffold

Substituted anilines are crucial components in the design of kinase inhibitors, a class of targeted cancer therapeutics.[3] The aniline moiety often serves as a key hydrogen bond donor and acceptor, anchoring the inhibitor to the ATP-binding pocket of the kinase. The chloro and methoxy substituents can provide additional interactions and modulate the electronic properties of the aniline ring, thereby influencing binding affinity and selectivity. For instance, the structural isomer 2,4-dichloro-5-methoxyaniline is a key intermediate in the synthesis of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor.[3]

Signaling Pathways of Interest

The potential of this compound as a scaffold for kinase inhibitors suggests its relevance in targeting signaling pathways implicated in cancer cell proliferation and survival, such as the BCR-ABL and Src pathways.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-methoxy-2-methylaniline

Abstract

This technical guide provides a comprehensive, chemically sound, and field-proven methodology for the synthesis of 5-Chloro-4-methoxy-2-methylaniline, a valuable substituted aniline intermediate. Recognizing the importance of this scaffold in the development of novel pharmaceutical and materials science applications, this document details a robust three-step synthesis route commencing from the readily available precursor, 4-Methoxy-2-methylaniline. The strategic pathway involves amine protection via acetylation, regioselective electrophilic chlorination, and subsequent deprotection. Each step is elucidated with a detailed experimental protocol, mechanistic insights, and an explanation of the causal factors governing experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of this key chemical building block.

Introduction and Strategic Overview

This compound is an aromatic amine derivative featuring a specific substitution pattern that makes it an attractive intermediate for organic synthesis. The presence of chloro, methoxy, and methyl groups on the aniline ring offers multiple points for further functionalization, enabling its use in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and advanced materials.

A logical and efficient synthesis strategy is paramount for producing this compound with high purity and yield. Direct electrophilic chlorination of the starting material, 4-Methoxy-2-methylaniline (also known as m-Cresidine), presents a significant challenge in regioselectivity. The presence of two strong activating groups—the amino (-NH₂) and methoxy (-OCH₃) groups—and one moderately activating group—the methyl (-CH₃) group—would likely lead to a mixture of chlorinated isomers.

To overcome this, a protection-functionalization-deprotection strategy is employed. This is a cornerstone of modern organic synthesis, allowing for the selective modification of a multifunctional molecule. Our chosen route is outlined below:

-

Protection: The highly activating amino group of 4-Methoxy-2-methylaniline is temporarily converted to a less activating acetamide group. This protection step serves a dual purpose: it moderates the ring's reactivity and sterically and electronically directs the subsequent chlorination.

-

Regioselective Chlorination: The resulting N-(4-methoxy-2-methylphenyl)acetamide is subjected to electrophilic chlorination. The acetamido group is a powerful ortho-, para-director, guiding the incoming electrophile to the desired C5 position, which is para to the acetamido group.

-

Deprotection: The final step involves the hydrolysis of the acetamide to regenerate the free amine, yielding the target molecule, this compound.

This three-step sequence ensures high regioselectivity and leads to a pure final product, avoiding complex purification challenges associated with isomeric mixtures.

Synthesis Workflow Visualization

The overall synthetic pathway is illustrated in the following diagram.

Caption: Three-step synthesis route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-methoxy-2-methylphenyl)acetamide (Protection)

Causality: The acetylation of the primary amine is crucial for moderating its powerful activating effect and for directing the subsequent chlorination. Acetic anhydride is a common, effective, and readily available acetylating agent. The reaction is typically performed in the presence of a mild base like pyridine or in a solvent like glacial acetic acid to facilitate the reaction and neutralize the acetic acid byproduct.[1]

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methoxy-2-methylaniline (13.7 g, 0.1 mol).

-

Add glacial acetic acid (50 mL) to dissolve the starting material.

-

Slowly add acetic anhydride (11.2 mL, 12.2 g, 0.12 mol) to the stirred solution.

-

Heat the reaction mixture to 80-90 °C and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

After completion, allow the mixture to cool to room temperature and then pour it slowly into 300 mL of ice-cold water with vigorous stirring.

-

The white precipitate of N-(4-methoxy-2-methylphenyl)acetamide will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 60 °C. The expected yield is typically high (>90%).

Step 2: Synthesis of N-(5-chloro-4-methoxy-2-methylphenyl)acetamide (Chlorination)

Causality: This step is the key to installing the chlorine atom at the correct position. The acetamido group (-NHCOCH₃) is a strong ortho-, para-director. The para position relative to this group is C5. The methoxy group at C4 and the methyl group at C2 also influence the regioselectivity. The C5 position is ortho to the methoxy group and meta to the methyl group. The combined directing effects strongly favor substitution at C5. N-Chlorosuccinimide (NCS) is an excellent electrophilic chlorinating agent that is solid, easy to handle, and provides a source of "Cl⁺" under mild conditions, often in an acidic solvent like acetic acid.[2][3][4] The use of NCS avoids the harsh conditions and over-chlorination issues associated with using chlorine gas.[5] The successful electrophilic nitration of the analogous N-(4-methoxy-2-methylphenyl)acetamide at the C5 position strongly supports this predicted regioselectivity.[6]

Protocol:

-

In a 500 mL flask protected from light, dissolve the dried N-(4-methoxy-2-methylphenyl)acetamide (17.9 g, 0.1 mol) in glacial acetic acid (150 mL).

-

Add N-Chlorosuccinimide (NCS) (14.0 g, 0.105 mol) to the solution in one portion.

-

Stir the mixture at room temperature. The reaction is typically exothermic. Maintain the temperature below 40 °C using a water bath if necessary.

-

Continue stirring for 4-6 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into 500 mL of cold water.

-

The chlorinated product will precipitate. Stir for 30 minutes.

-

Collect the solid by vacuum filtration, wash extensively with water to remove succinimide and acetic acid, and then dry.

Caption: Regioselectivity of the chlorination step is governed by substituent directing effects.

Step 3: Synthesis of this compound (Deprotection)

Causality: The final step is the removal of the acetyl protecting group to reveal the target aniline. Acid-catalyzed hydrolysis is a standard and effective method for cleaving the amide bond. Refluxing in aqueous hydrochloric acid provides the energy required for the hydrolysis to proceed to completion. The product is isolated as the hydrochloride salt initially, which can be neutralized with a base to yield the free amine.

Protocol:

-

Place the crude N-(5-chloro-4-methoxy-2-methylphenyl)acetamide (21.3 g, approx. 0.1 mol) in a 500 mL round-bottom flask.

-

Add a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL).

-

Heat the mixture to reflux (approx. 100-110 °C) with stirring.

-

Maintain reflux for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting amide.

-

Cool the resulting solution in an ice bath. The hydrochloride salt of the product may crystallize out.

-

Slowly and carefully neutralize the acidic solution by adding aqueous sodium hydroxide (e.g., 20-40% w/v) with cooling until the pH is basic (pH 9-10).

-

The free amine, this compound, will precipitate as a solid or separate as an oil.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the key parameters for the proposed synthesis route.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | Acetylation | 4-Methoxy-2-methylaniline, Acetic Anhydride | Acetic Acid | 80-90 | 2 | >90% |

| 2 | Chlorination | N-(4-methoxy-2-methylphenyl)acetamide, NCS | Acetic Acid | RT - 40 | 4-6 | 85-95% |

| 3 | Hydrolysis | N-(5-chloro-4-methoxy-2-methylphenyl)acetamide, HCl | Water | Reflux | 4-8 | >85% |

Conclusion

The three-step synthesis route presented in this guide, based on a protection-chlorination-deprotection strategy, offers a reliable and highly regioselective method for preparing this compound from 4-Methoxy-2-methylaniline. By explaining the chemical principles behind each step, this document provides researchers with not just a protocol, but a foundational understanding of the synthesis design. The methodologies described utilize common laboratory reagents and techniques, ensuring broad applicability and scalability for professionals in the chemical and pharmaceutical sciences.

References

-

Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6). Available at: [Link]

-

Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 751-755. Available at: [Link]

-

Wang, Z., et al. (2021). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 23(15), 5846-5851. Available at: [Link]

-

Prakash, G. K. S., et al. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. Available at: [Link]

-

PubChem. (n.d.). 4-methoxy-2-methyl-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Hirano, M., et al. (1997). Selective aromatic chlorination of activated arenes with sodium chlorite, (salen)manganese(III) complex, and alumina in dichloromethane. Synthetic Communications, 27(21), 3749-3756. Available at: [Link]

-

Watson, W. D. (1985). Regioselective para-chlorination of activated aromatic compounds. The Journal of Organic Chemistry, 50(12), 2145-2148. Available at: [Link]

-

Kumar, R., & Kumar, A. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available at: [Link]

- Google Patents. (2013). CN102993023A - Preparation method of mono-substituted para-chloroaniline.

-

Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]

-

Papamicaël, C., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

Papamicaël, C., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link]

-

PubChem. (n.d.). CID 161295061. National Center for Biotechnology Information. Retrieved from [Link]

-

Papamicaël, C., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available at: [Link]

-

ResearchGate. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]

-

Wang, X., et al. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 13(8), 6667-6674. Available at: [Link]

-

Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o679-o680. Available at: [Link]

- Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

Le, C., et al. (2021). Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. Chemical Communications, 57(37), 4537-4540. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Chloroarene synthesis by chlorination or substitution. Retrieved from [Link]

-

Ananda, S., et al. (2013). Kinetic study on the reaction of N-chlorosuccinimide with benzyl phenyl ethers in aqueous acetic acid. Journal of Chemical, Biological and Physical Sciences, 3(2), 1234-1245. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis. Available at: [Link]

-

Google Patents. (n.d.). United States Patent. Retrieved from [Link]

-

MDPI. (2020). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules, 25(21), 5184. Available at: [Link]

-

PubMed Central. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Structure of 5-Chloro-4-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

5-Chloro-4-methoxy-2-methylaniline, identified by CAS Number 62492-46-0, is an aromatic amine whose structural complexity makes it a valuable intermediate in the synthesis of high-value pharmaceutical compounds.[1] Its substituted aniline core, featuring a strategic arrangement of chloro, methoxy, and methyl groups, provides a nuanced platform for designing molecules with specific steric and electronic properties. This guide offers an in-depth exploration of its molecular structure, elucidated through a combination of spectroscopic analysis and a review of its synthetic origins. Understanding this structure is paramount for chemists aiming to leverage its unique characteristics in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies where precise molecular architecture dictates biological activity.[2][3]

Core Chemical Identifiers:

-

Molecular Formula: C₈H₁₀ClNO

-

Molecular Weight: 171.63 g/mol

-

IUPAC Name: this compound

-

SMILES: CC1=CC(=C(C=C1N)Cl)OC

Elucidation of the Molecular Architecture: A Spectroscopic Approach

The definitive structure of this compound is confirmed through a multi-technique spectroscopic analysis. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that confirms the precise arrangement of each atom and functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework. The asymmetry of the molecule leads to a distinct and predictable set of signals in both ¹H and ¹³C NMR spectra.

-

¹H NMR Analysis: The proton NMR spectrum reveals five distinct signals. The two aromatic protons appear as separate singlets due to the lack of adjacent protons for coupling. The methoxy and methyl groups also present as sharp singlets, integrating to three protons each. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR Analysis: The ¹³C NMR spectrum is expected to show eight unique carbon signals, corresponding to each carbon atom in the distinct electronic environment of the molecule. The carbon attached to the electron-withdrawing chlorine atom and the electron-donating methoxy and amino groups will show characteristic shifts.

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (in CDCl₃, 101 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 6.8 - 7.2 | Aromatic C-H (1H, s) |

| ~ 6.5 - 6.8 | Aromatic C-H (1H, s) |

| ~ 3.8 - 4.0 | -OCH₃ (3H, s) |

| ~ 3.5 - 4.5 (broad) | -NH₂ (2H, s) |

| ~ 2.1 - 2.3 | -CH₃ (3H, s) |

Note: The table presents predicted values based on standard substituent effects. Actual experimental data can be found in various chemical databases and literature.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups by identifying their characteristic vibrational frequencies.

-

N-H Stretch: The primary amine (-NH₂) group is readily identified by a pair of medium-to-weak bands in the 3300-3500 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: The benzene ring itself produces characteristic stretching bands in the 1500-1600 cm⁻¹ region.

-

C-O and C-Cl Stretches: The C-O (ether) and C-Cl stretches are found in the fingerprint region, typically between 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the crucial confirmation of the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z 171.

-

Isotopic Pattern (M+2): A hallmark of chlorine-containing compounds is the presence of an M+2 peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, there will be a characteristic signal at m/z 173 that is approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom in the molecule.[7]

-

Fragmentation: Common fragmentation patterns for this type of molecule include the loss of a methyl group (-15 amu) from the methoxy or methyl substituent, leading to significant fragment ions.

Synthetic Pathway and Structural Integrity

The molecular structure is a direct outcome of its synthesis. A common and logical synthetic route involves the reduction of a nitrated precursor, which solidifies the final arrangement of the substituents. Understanding this pathway is critical for anticipating potential process-related impurities.

A Representative Synthetic Workflow

A plausible synthesis begins with 4-chloro-2-nitrotoluene. This starting material undergoes methoxylation to replace a functional group with the methoxy substituent, followed by the reduction of the nitro group to the primary amine.

Sources

- 1. This compound | CAS#:62492-46-0 | Chemsrc [chemsrc.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Chloro-2-Methoxy-4-Methylaniline(569688-67-1) 1H NMR [m.chemicalbook.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. rsc.org [rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Characterization of 5-Chloro-4-methoxy-2-methylaniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-4-methoxy-2-methylaniline, a substituted aniline derivative of interest to researchers and professionals in drug development and chemical synthesis.[1] Understanding the spectral signature of this molecule is fundamental for its unambiguous identification, purity assessment, and structural elucidation in various experimental contexts. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous compounds.

Molecular Structure and Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-donating amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups, along with the electron-withdrawing chloro (-Cl) group, dictates the electronic environment of each atom and, consequently, their behavior in different spectroscopic techniques.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For aromatic compounds, the chemical shifts of protons on the benzene ring are heavily influenced by the electronic effects of the substituents.[2][3][4][5][6]

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the methyl protons.

-

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at position 3 (H-3) is flanked by the methoxy and chloro groups, while the proton at position 6 (H-6) is situated between the methyl and chloro groups. The precise chemical shifts will depend on the net shielding and deshielding effects of the surrounding substituents. Generally, aromatic protons resonate in the range of 6.5-8.0 ppm.[2][3][4]

-

Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to produce a sharp singlet.

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the aromatic ring will also appear as a sharp singlet.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Singlet | 1H | Ar-H (position 6) |

| ~ 6.5 - 6.9 | Singlet | 1H | Ar-H (position 3) |

| ~ 3.8 - 4.2 | Broad Singlet | 2H | -NH₂ |

| ~ 3.7 - 3.9 | Singlet | 3H | -OCH₃ |

| ~ 2.1 - 2.3 | Singlet | 3H | -CH₃ |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in an aromatic ring are sensitive to the electronic properties of the substituents.[3][4][6]

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the six aromatic carbons, the methoxy carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. Aromatic carbons typically resonate in the range of 110-150 ppm.[2][3]

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 155 | C-4 (attached to -OCH₃) |

| ~ 140 - 150 | C-2 (attached to -NH₂) |

| ~ 125 - 135 | C-5 (attached to -Cl) |

| ~ 120 - 130 | C-1 (attached to -CH₃) |

| ~ 110 - 120 | C-6 |

| ~ 105 - 115 | C-3 |

| ~ 55 - 60 | -OCH₃ |

| ~ 15 - 20 | -CH₃ |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent in an NMR tube.

-

Instrument Setup: Place the sample in the spectrometer and perform tuning and shimming.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, ether, and chloro-aromatic functionalities.

-

N-H Stretching: As a primary amine, two distinct, sharp to medium intensity bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7][8][9]

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.[3] Aliphatic C-H stretching from the methyl and methoxy groups will be observed as medium to strong bands just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.[3]

-

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range.[7]

-

C-O Stretching: The C-O stretching of the aryl ether (methoxy group) will likely produce a strong, characteristic band.

-

C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride typically appears in the fingerprint region.

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the 1580-1650 cm⁻¹ region.[7]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | Asymmetric N-H Stretch |

| 3300 - 3400 | Medium, Sharp | Symmetric N-H Stretch |

| 3030 - 3100 | Weak to Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium to Strong | Aliphatic C-H Stretch |

| 1580 - 1650 | Medium | N-H Bend |

| 1500 & 1600 | Medium to Strong | Aromatic C=C Stretch |

| 1250 - 1335 | Strong | Aromatic C-N Stretch |

| 1200 - 1275 | Strong | Asymmetric C-O-C Stretch |

| 1000 - 1075 | Medium | Symmetric C-O-C Stretch |

| 1000 - 1100 | Medium | C-Cl Stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is a low-melting solid or liquid), as a KBr pellet (for solids), or as a solution in a suitable solvent.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the solvent.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.[10]

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound will provide its molecular weight and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.[11]

-

Fragmentation Patterns: The molecular ion can undergo fragmentation to produce smaller, stable ions.[12] Common fragmentation pathways for this molecule could include:

-

Loss of a methyl radical (-•CH₃) from the methoxy group or the ring-substituted methyl group.

-

Loss of a chloro radical (-•Cl).

-

Loss of a methoxy radical (-•OCH₃).

-

Cleavage of the C-N bond.

-

Figure 2: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 171/173 | High | Molecular Ion [M]⁺˙ |

| 156/158 | Medium | [M - CH₃]⁺ |

| 140/142 | Medium | [M - OCH₃]⁺ |

| 136 | Low | [M - Cl]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The predicted spectroscopic data presented in this guide provide a foundational understanding of the key structural features of this compound. While these predictions are based on well-established principles, experimental verification is crucial for definitive structural confirmation. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate and interpret the spectroscopic data for this compound, thereby facilitating its identification and use in various scientific endeavors.

References

- JoVE. (2025).

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

-

ACS Publications. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

-

Semos. (2025). Substituted aniline: Significance and symbolism. [Link]

-

University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

Sources

- 1. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 2. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 5-Chloro-4-methoxy-2-methylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-4-methoxy-2-methylaniline, a substituted aniline derivative of interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the foundational principles governing its solubility in various organic solvents. We will explore the theoretical underpinnings of solubility, leveraging the physicochemical properties of the molecule to predict its behavior. Central to this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method, coupled with robust analytical quantification by High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and the practical tools necessary to confidently assess and utilize the solubility properties of this compound.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. For a molecule like this compound, understanding its behavior in various organic solvents is paramount for its application in synthetic reactions, purification via crystallization, and the development of stable formulations. Low solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can negatively impact the bioavailability of a final drug product. This guide serves to demystify the solubility profile of this compound by providing a predictive framework and a robust experimental methodology for its determination.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties. These properties provide the basis for predicting its interaction with various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.624 g/mol | [1] |

| Calculated logP | 2.82040 | [1] |

The calculated octanol-water partition coefficient (logP) of 2.82 suggests that this compound is moderately lipophilic. This indicates a preference for organic, non-polar environments over aqueous, polar ones.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. We can qualitatively predict the solubility of this compound in a range of organic solvents based on this principle.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The primary amine (-NH₂) and methoxy (-OCH₃) groups of the target molecule can act as hydrogen bond acceptors, and the amine group can also act as a hydrogen bond donor. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments but do not have O-H or N-H bonds. The polarity of this compound, arising from the chloro, methoxy, and amino substituents, suggests that it will likely exhibit good solubility in these solvents through dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity. While the aromatic ring of the target molecule provides some non-polar character, the presence of multiple polar functional groups will likely limit its solubility in highly non-polar solvents. We can anticipate lower solubility in hexane and moderate solubility in toluene, the latter of which can engage in π-π stacking interactions with the benzene ring of the solute.

Impact of Substituents on Solubility

The substituents on the aniline ring play a crucial role in determining the molecule's overall polarity and its ability to interact with solvent molecules.

-

Amino Group (-NH₂): This group is polar and capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is an effective hydrogen bond acceptor, contributing to solubility in protic solvents. It also imparts a moderate dipole moment.

-

Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, increasing the molecule's polarity and favoring interactions with polar aprotic solvents.

-

Methyl Group (-CH₃): This is a non-polar, electron-donating group that slightly increases the lipophilicity of the molecule.

The interplay of these functional groups results in a molecule with a nuanced solubility profile, making experimental determination essential for precise applications.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2] This protocol outlines a step-by-step procedure to quantify the solubility of this compound in various organic solvents.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate; it is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a measure of thermodynamic solubility. The extended incubation period with agitation ensures that the dissolution process has reached its endpoint. The subsequent analytical quantification by a sensitive and specific method like HPLC is crucial for accurate results.

Experimental Workflow Diagram

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator with agitation (e.g., 25 °C at 200 RPM).

-

Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (compatible with the organic solvent) into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification (HPLC Method):

-

Develop a specific and validated HPLC method for the quantification of this compound. A reverse-phase C18 column is often a good starting point for aromatic amines.

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is a common choice. Gradient elution may be necessary to ensure good peak shape and resolution.

-

Detection: UV detection is suitable for this compound due to its aromatic nature. The optimal wavelength should be determined by analyzing the UV spectrum of the compound; for many anilines, wavelengths around 230-280 nm are appropriate.[3]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should exhibit excellent linearity (R² > 0.999).

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by applying the dilution factor used in step 3.

-

Express the solubility in the desired units, such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

Table 2: Predicted and Experimental Solubility of this compound at 25°C

| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | Soluble | To be determined |

| Ethanol | Polar Protic | Soluble | To be determined |

| Acetone | Polar Aprotic | Very Soluble | To be determined |

| Ethyl Acetate | Polar Aprotic | Soluble | To be determined |

| Dichloromethane | Polar Aprotic | Very Soluble | To be determined |

| Toluene | Non-Polar | Sparingly Soluble to Soluble | To be determined |

| Hexane | Non-Polar | Sparingly Soluble to Insoluble | To be determined |

Conclusion

This technical guide has provided a dual approach to understanding the solubility of this compound in organic solvents. By analyzing its physicochemical properties, we have established a predictive framework for its solubility based on the fundamental principle of "like dissolves like." More importantly, we have detailed a robust, self-validating experimental protocol using the shake-flask method coupled with HPLC analysis. This methodology empowers researchers to move beyond prediction and obtain accurate, quantitative solubility data. Such data is indispensable for the rational design of synthetic routes, the optimization of purification processes, and the successful development of novel chemical entities and pharmaceutical products.

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Rafik Karaman. (2016). Is the spectrophotometric method reliable for determine Aniline concentration? ResearchGate. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 5-Chloro-4-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Assumed Hazard Landscape

5-Chloro-4-methoxy-2-methylaniline is a substituted aniline, a class of aromatic amines widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of a chlorine atom, a methoxy group, and a methyl group on the aniline ring influences its reactivity, metabolic fate, and toxicological profile.

| Property | Available Information |

| CAS Number | 62492-46-0 |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Physical Appearance | Not specified; likely a solid at room temperature. |

| Storage Recommendations | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |

Causality of Assumed Hazards:

The primary concern with substituted anilines is their potential for toxicity. Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. Skin absorption is a significant route of exposure for many anilines.[2] The presence of a chlorine atom on the aromatic ring can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin and mucous membranes. Furthermore, chlorinated aromatic compounds are often associated with hepatotoxicity and potential carcinogenicity.

GHS Classification and Labeling (Inferred)

Based on the known hazards of structurally similar compounds such as 5-chloro-o-toluidine and other chlorinated anilines, the following GHS classification should be provisionally adopted for this compound.

| Hazard Class | Inferred Category |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |

| Carcinogenicity | Potentially Category 2 (Suspected of causing cancer) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

| Hazardous to the Aquatic Environment, Chronic | Category 2 (Toxic to aquatic life with long lasting effects) |

Anticipated GHS Pictograms:

Anticipated Signal Word: Warning

Anticipated Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

-

H411: Toxic to aquatic life with long lasting effects.

Anticipated Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Engineering Controls

The primary line of defense is to minimize the potential for exposure at the source.

-

Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[3]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

-

Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn in situations with a higher risk of splashes.

-

Skin Protection:

-

Gloves: Due to the lack of specific permeation data, double-gloving is recommended. The inner glove should be a thin nitrile glove for dexterity, and the outer glove should be a thicker, chemical-resistant glove such as butyl rubber or Viton. It is crucial to inspect gloves for any signs of degradation or damage before each use and to change them frequently.

-

Lab Coat: A chemically resistant lab coat is required.

-

Coveralls: For larger quantities or tasks with a higher risk of exposure, disposable chemical-resistant coveralls should be worn over the lab coat.

-

-

Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be controlled by the fume hood, a properly fitted respirator with an organic vapor/particulate filter cartridge is necessary.

Safe Handling and Storage Protocols

Adherence to strict protocols is paramount to ensuring a safe working environment.

Handling

-

Authorized Personnel: Only trained and authorized personnel should handle this compound.

-

Avoid Contact: Avoid all contact with the skin, eyes, and clothing. Do not breathe dust or vapors.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

-

Spill Kit: A spill kit specifically for hazardous organic compounds should be readily available.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight. A locked cabinet is recommended.

-

Incompatibilities: Based on the reactivity of similar compounds, store away from:

-

Strong oxidizing agents

-

Acids

-

Acid chlorides

-

Acid anhydrides

-

Emergency Procedures

Rapid and appropriate responses to emergencies can significantly mitigate harm.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Evacuation: Evacuate the immediate area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Dispose of the original container and any contaminated materials in accordance with all applicable federal, state, and local regulations.

-

Method: Do not allow the material to enter drains or waterways. Disposal should be carried out by a licensed waste disposal company.

Visualization of Safety Workflows

Standard Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Decision-making process for first aid response to exposure incidents.

References

-

Chemsrc. This compound Safety Information. [Link]

-

HBM4EU. Prioritised substance group: Anilines. [Link]

Sources

synthesis of 5-Chloro-4-methoxy-2-methylaniline from 4-chloro-2-nitro-toluene

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methoxy-2-methylaniline from 4-chloro-2-nitrotoluene

Abstract

This compound is a valuable substituted aniline derivative employed as a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. This guide provides a comprehensive, in-depth technical overview of a robust and efficient three-step synthetic pathway starting from the readily available precursor, 4-chloro-2-nitrotoluene. The synthesis leverages a sequence of electrophilic chlorination, regioselective nucleophilic aromatic substitution (SNAr), and chemoselective nitro group reduction. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers field-proven insights to ensure procedural success, safety, and high purity of the final product.

Introduction and Strategic Overview

The synthesis of complex organic molecules necessitates a strategic approach, prioritizing efficiency, scalability, and control over selectivity. The transformation of 4-chloro-2-nitrotoluene into this compound involves the reduction of a nitro group and the introduction of a methoxy substituent. A direct functionalization of the 4-chloro-2-methylaniline intermediate (obtained after reduction) is challenging due to unfavorable directing group effects.

Therefore, a more logical and controllable strategy is employed, wherein the aromatic ring is first appropriately functionalized prior to the sensitive nitro group reduction. This guide details a three-step synthesis that has been designed for optimal regiochemical control and high yields.

The overall synthetic workflow is as follows:

Caption: High-level overview of the three-step synthesis.

Reaction Pathway and Mechanistic Insights

The complete reaction scheme is presented below. Each step is designed to install the required functionality in a controlled manner, leveraging the electronic properties of the intermediates.

An In-depth Technical Guide to Sourcing and Utilizing 5-Chloro-4-methoxy-2-methylaniline for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-4-methoxy-2-methylaniline, its commercial landscape, and best practices for its procurement, quality assessment, and handling. As a crucial building block in the synthesis of pharmaceuticals and other high-value chemical entities, understanding the nuances of sourcing this compound is paramount to ensuring experimental reproducibility and success.

Compound Profile and Significance

This compound, identified by CAS number 62492-46-0 , is an aromatic amine with a distinct substitution pattern that makes it a valuable intermediate in organic synthesis.[1] Its structure lends itself to a variety of chemical transformations, positioning it as a key precursor in the development of novel therapeutic agents and functional materials.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 62492-46-0 | [2] |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.63 g/mol | |

| Appearance | Off-white to gray solid | [3] |

| Purity | Typically >95% | [4] |

| Storage | 2-8°C, protect from light | [3] |

Understanding these properties is the first step in developing appropriate handling, storage, and quality control protocols. The compound's sensitivity to light and temperature necessitates careful storage to prevent degradation and ensure lot-to-lot consistency in experimental outcomes.

The Commercial Supplier Landscape: A Framework for Due Diligence

Sourcing high-quality this compound requires a systematic approach to supplier evaluation. The market includes a range of suppliers from large chemical conglomerates to specialized boutique laboratories. The primary differentiator among them is not price, but the quality, consistency, and documentation they provide.

Key Evaluation Criteria for Suppliers:

-

Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. This document is critical and should include detailed results from analytical tests such as ¹H NMR, HPLC, or GC-MS to confirm identity and purity.[5][6] A supplier's willingness to provide comprehensive spectral data is a strong indicator of their commitment to quality.

-

Lot-to-Lot Consistency: For long-term research projects and drug development campaigns, consistency between batches is non-negotiable. Inquire about a supplier's quality management system and their ability to provide material from the same synthetic batch for larger orders.

-

Available Purity Grades: Suppliers may offer different purity grades (e.g., >95%, >98%).[4][7] The choice of grade depends on the sensitivity of the intended application. For early-stage discovery, a lower purity may be acceptable, whereas for later-stage development and GMP-regulated processes, the highest possible purity is required.

-

Technical Support: A reliable supplier should have knowledgeable technical staff who can answer questions about the product's properties, stability, and handling.

Representative Commercial Suppliers:

A number of chemical suppliers list this compound in their catalogs, including:

It is crucial to contact these suppliers directly to obtain the most current information on availability, pricing, and technical specifications.

Workflow for Supplier Selection and Qualification

The process of selecting and qualifying a supplier is a critical workflow that directly impacts research outcomes. The following diagram outlines a robust, multi-step process for this purpose.

Caption: A three-phase workflow for selecting and qualifying a chemical supplier.

In-House Quality Control and Verification

Trust but verify. Even when a detailed CoA is provided, it is best practice for research laboratories to perform their own identity and purity confirmation. This self-validating step ensures the integrity of the starting material before it is committed to a complex synthesis.

Recommended QC Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like anilines and is well-suited for verifying the purity of this compound.[8][9]

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis is required.[9]

-

-

GC-MS Instrument Conditions (Typical):

-

Injector: Split/splitless, 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40-450.

-

-

Data Analysis:

-

Confirm the retention time of the main peak against a known standard if available.

-

Analyze the mass spectrum of the main peak and compare it to the expected fragmentation pattern for this compound.

-

Integrate all peaks in the chromatogram to determine the purity of the sample.

-

The following diagram illustrates the general workflow for this QC process.

Caption: Workflow for in-house QC verification of incoming starting materials.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring the safety of laboratory personnel and maintaining the chemical's integrity.[10]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Hazard Statements: This compound is harmful if swallowed and may cause cancer.[13] It is essential to obtain and read the Safety Data Sheet (SDS) from the supplier before handling.

Storage and Stability:

-

Temperature: Store the compound in a tightly sealed container in a cool, dry place, ideally between 2-8°C.[3]

-

Light: Protect from direct sunlight as aromatic amines can be light-sensitive.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

By adhering to these guidelines, researchers can ensure the safe and effective use of this compound in their synthetic endeavors, ultimately contributing to the successful advancement of their research and development goals.

References

- 5-Chloro-2-Methoxy-4-Methylaniline Properties. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEgl9dKvOQ1XS_aVQw5TC2OEGqXKHFCyo_EiQzmgPc6JC2xY6AGo8Cqyo0vDZIZb5hhG0Pw6fYOAXuxkpPELHaEs2oAzEb2awbY8A7u_-ze_couhIJgwxZDnJt2WfEei2f_LtEYY_BjCs07MZ6au4liPw2_q5xRwLTTqoYFJBbEQFwyh7Z-cBiQw==]

- 5-Chloro-2-Methoxy-4-Methylaniline SDS, 569688-67-1 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjE4yBFaULyO5mqiMLGX21W7x4VIjoyv5pzvXV8QtaofRsDdqg3hyfU6coK1vlgONm7LF0cJSeb8zPqABOCu4zBtjRhyaOWhToqAsy8wSAj0gbB-Wy3331SGYj66yGIkxQ6k53JC3O0AU4BiTKaaebGnn9walr7lnOajC8AXSPRadAam-qXv-q-lV2]

- This compound | 62492-46-0. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2I40CpY8J9C40t_4ygBLoX0Zq7FxEfyIJvxSIaiF06VDr4yV9w_jZghC8JZ5xkXewWQs1QkCE6Rk6YYkd6HiNkfWm_nPehXvAYp7FEqtuqdyCV3ksnTxuOinzgAuwGAk8r2tu6szVbcbmJzCzu74oTOfrLfq6Oa6MUkdD7lflbB56jygzBRf7KmMq]

- Safety data sheet. CPAchem Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUXy9Ng0xPOTk0qOzAhRVBOnuAcU9nxaHstIxGcxmxyBLFjxl9J2nsfKpU4Svef8AGw6rWigd6ylC_fYG1PuhFf3yq3Ign3hl54tY8h1c_Uxj37QfXXe3e6_UWaaX4-r-U2aQBPkK9GGtT9N6mjUvolyy8TyACbdCejci4_W8b9NQ-VUfC2-jj1S90aTNUBA-fkDB9uyvboJ7C7zxA4dcDGf2ehGa7n1vlrQnPv2A0yxIduZCb]

- 5-Chloro-4-methoxy-2-nitroaniline | C7H7ClN2O3. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETiFUJsClWDgah9_Q9DuuFSdY5zWaRUDCykExRK4F3bFBCrcah9OJO5f7s16KPpIUi5rhL5syDMbGAOPGr_8F0bxtpb1rl85CFAnsXof1Df36c3WXVWoSppqfCd6sLRvuzo3btO4pGGP_eBw_nlt2rw4IFnik72l-xtTCjS6BSEfc6X7S6]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1kMo3-o0qBMg4Qy-RzuEdqwTfMGEQF_JnKD3g-aa42Hzo0G8X4wthEEG2VHec1oY60Ym3QUAibmpyggC5ebP-QfVMRc_jst-nYNP5DWNjNWVdkSr1vs4G6S44oNNsDCJXVkk1_Zox-cXjoYT4sqU=]

- This compound. Abound. [URL: https://vertexaisearch.cloud.google.

- 5-Chloro-2-methylaniline - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs3jk5WT2x8QpvTMRonTIiPSgB_q8f7xnKkIOZqN4hpCywqK6kgBIEtGhDklNH8nBClR2lA5P7qvEMDYcSPlX0lcwM_cGi67fAP2-1qBI5KXT2tleS47je06uyqPotmucym1Xe_P_cjqgC3fN2EyG8JRRV_TMP1K0=]

- How is 5-Chloro-2-methylaniline synthesized? Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX-JM8VGDDT5zcLQpF5cwVjGVY7INt0ghhBPqwgnHFyXnptr1lPfyGvWssP35z1hP45xyDs8pRpddg-srk8NTG7KJ6TKe0lP7K5sJ36fCj73krCTAttPoRcuLFy4UvGrc9Xc5gaHpKNRSxGRTZBm_82MqEgcJqKKk6cN0mix0Gp7LDTONdMAUpZQ==]

- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF_8O13GrBvwN8rsfNfXjFQBgGhYZ_JwkBNDlHSKO6P8zzsf_XckglJ8Ir8gbOvoN3C783PyeOCC_LaXEfDDfgSawcxkVqE98TIKlFbFvzUZYzPCrXijc2m10UXanOJJMQQfZXFfrsKAAGcwyS4T1_hPewRimlv-D2IQswM97d7x8dCk6Px6Ab-NTvHcjTuhM=]

- This compound | CAS#:62492-46-0. Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEJUvGdWN29Yr1r4-XBt9clZ8XYdE-zM0VAKhJggkEXvm0m-xF5x_7smqh_wVXgDhM7VTd0c4NbSlFqtSjMly_IWuSZb-BYfeV9IDRc3wvCFVaI5EGxOwFhV8UTozAi8yr8cHdEpGuUFQr8c_bR9k=]

- 569688-67-1|5-Chloro-2-methoxy-4-methylaniline. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED-EEuDtKglHAGy1UR-aOEp3CW5jmrAFzOCkekbavEz5a8FOo1Dygtw0Pv9tt6RiWcGsM2B2JJhRpBNC4hjeBm0yGjF7xFNVsvfk85RaIKhM9ugBMrswCl2lfryOIlHZbCkZltnR4ZZHFo0pU=]

- This compound. Advanced ChemBlocks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoS7gOrGgkI_vJikYyOzCbthtcFyPshp6naKbzWSTDM2PGdDV_L6pfiqBQ2xemP0Co46xVedKARc3cx4S0HLdEn2Y5AS_q_5rzKu3opqVSs7KtznBHLYPTDIRF4Lo-y1EYj6wmMzsCPZMX75rIh0KzQW11kSpTWN93zSHtAUvNwRk9KgE=]

- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFOhlPOErgu76g2vyRo9eVe_BTHnYAk5jF-DlVzy_thVaAOhQIlZespEryNmyVrVcsuNZgVN6hJ90_uIhzpUfd524KPL3ayhNOAgXifZADZLZQURcpVH0LKRW3V-u4mJmdcTSBQVjk60Fr9xM07YBh2K3CG1QJsJHCWr69]

- 5-Chloro-2-methylaniline | 95-79-4. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG9bsEC_cesGG2YCx-ipwVEDIBVhsLIqeCoYvY4haafq1PPKKj2Sh0iDEXEFBRhXOjwZewyafnCGnUTaqS802rDZExXJf933ohkRRKk5M2jIB7WInxZAL3LwKptPnuG2aGJu3p]

- 5-Chloro-2-Methoxy-4-Methylaniline(569688-67-1) 1H NMR spectrum. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGMUTHmQOFhJXuppXUM-JLScKKUY3ZvIg_IOjtiCPCmoELZ3-6ffqfSY3gRTPG69uxx3Ckuyc-kJeyXpHu47A02I-SRQbXD_fYqycyHRmBPAcXb9RMFvEoa7dDeHajdz4U-r9QOcxU05xxntxM8dh3fEXn2A5J]

- A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWKuWvnCbWW6NjxUZDPSEN9ZQWTaKjcpAg9MDr8HTFPn3IbMor395tWG1gGetU9Tj4aIDI-bH3HAD_RRg7r6cUM-a8ptWmahSPriUTQilEH64teBL_fiEqD9YZeNjL_Qr0hOffZcg5zvfU5ewR-U-akK7oMBSHD_WGU6Wv0CNS3xWx2hVzJKd9KWg4pHcYb7vV9ItH8ZoCDj6AD6SW7gw-GAIasvpd0pw88RlACiqFTII=]

Sources

- 1. aboundchem.com [aboundchem.com]

- 2. This compound | CAS#:62492-46-0 | Chemsrc [chemsrc.com]

- 3. 5-Chloro-2-Methoxy-4-Methylaniline | 569688-67-1 [chemicalbook.com]

- 4. This compound 95% | CAS: 62492-46-0 | AChemBlock [achemblock.com]

- 5. 569688-67-1|5-Chloro-2-methoxy-4-methylaniline|BLD Pharm [bldpharm.com]

- 6. 5-Chloro-2-Methoxy-4-Methylaniline(569688-67-1) 1H NMR [m.chemicalbook.com]

- 7. 5-Chloro-2-methylaniline | 95-79-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. epa.gov [epa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. bg.cpachem.com [bg.cpachem.com]

discovery and history of 5-Chloro-4-methoxy-2-methylaniline

An In-depth Technical Guide to the Synthesis, History, and Application of 5-Chloro-4-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly substituted aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, methoxy, and methyl groups, makes it a valuable building block in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its history, a detailed, field-proven synthesis protocol, physicochemical properties, and key applications. The narrative emphasizes the causal logic behind experimental choices, grounding all claims in authoritative references to ensure scientific integrity and trustworthiness.

Introduction and Historical Context

The history of this compound is not one of a singular, celebrated discovery. Instead, its emergence is rooted in the broader evolution of organic synthesis and the demand for precisely functionalized building blocks. Substituted anilines have been the cornerstone of the chemical industry since the mid-19th century, initially for the production of synthetic dyes and later becoming indispensable in the burgeoning pharmaceutical and agrochemical sectors.[1][2]